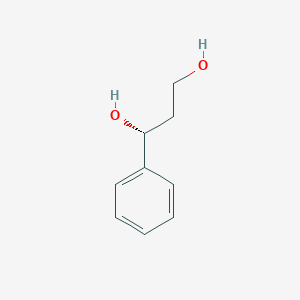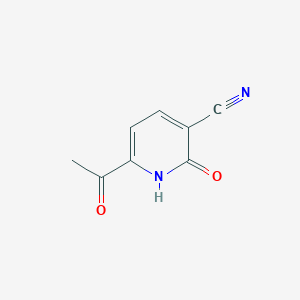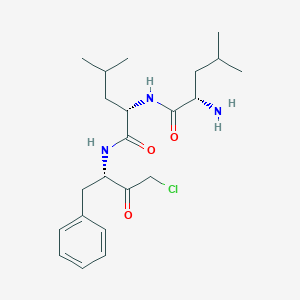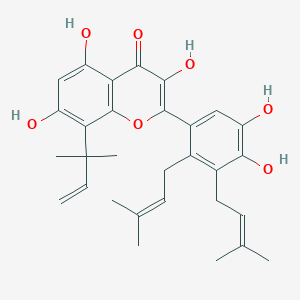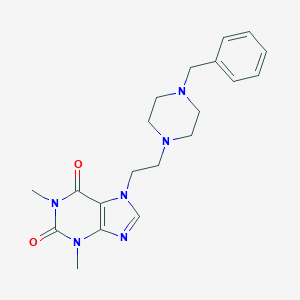
Theophylline, 7-(2-(4-benzyl-1-piperazinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 7-(2-(4-benzyl-1-piperazinyl)ethyl)-, is a xanthine derivative that has been widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been shown to have a variety of biochemical and physiological effects, including bronchodilation, anti-inflammatory effects, and immunomodulatory effects. Additionally, we will provide a list of future directions for theophylline research.
Wirkmechanismus
Theophylline acts by inhibiting phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP levels leads to bronchodilation and anti-inflammatory effects. Theophylline also acts by inhibiting adenosine receptors, which leads to bronchodilation and immunomodulatory effects.
Biochemische Und Physiologische Effekte
Theophylline has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate and contractility, increase diuresis, and increase gastric acid secretion. Theophylline has also been shown to increase the release of catecholamines and cortisol.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, theophylline has several limitations for lab experiments. It has a narrow therapeutic window, which can make it difficult to achieve a therapeutic effect without causing toxicity. Additionally, theophylline can interact with other drugs and can have variable pharmacokinetics.
Zukünftige Richtungen
There are several future directions for theophylline research. One area of research is the development of new theophylline derivatives with improved pharmacokinetics and therapeutic efficacy. Another area of research is the investigation of theophylline's immunomodulatory effects in other disease states, such as autoimmune diseases. Additionally, theophylline's effects on the microbiome and gut-brain axis are areas of emerging research.
Synthesemethoden
Theophylline can be synthesized by several methods, including the direct alkylation of theophylline with benzylpiperazine, the reaction of theophylline with benzyl chloride and piperazine, and the reaction of theophylline with 4-benzylpiperazine-1-carboxylic acid. The most commonly used method is the direct alkylation of theophylline with benzylpiperazine, which involves the reaction of theophylline with benzylpiperazine in the presence of a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
Theophylline has been extensively studied for its therapeutic effects in respiratory diseases. It has been shown to have bronchodilatory effects by inhibiting phosphodiesterase and adenosine receptors. Theophylline has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, theophylline has been found to have immunomodulatory effects by modulating T-cell function and cytokine production.
Eigenschaften
CAS-Nummer |
19971-87-0 |
|---|---|
Produktname |
Theophylline, 7-(2-(4-benzyl-1-piperazinyl)ethyl)- |
Molekularformel |
C20H26N6O2 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
7-[2-(4-benzylpiperazin-1-yl)ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H26N6O2/c1-22-18-17(19(27)23(2)20(22)28)26(15-21-18)13-12-24-8-10-25(11-9-24)14-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3 |
InChI-Schlüssel |
HISDWWLNHMDWCQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)CC4=CC=CC=C4 |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)CC4=CC=CC=C4 |
Andere CAS-Nummern |
19971-87-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






